4-Pyridin-3-ylbut-3-yn-1-amine

Description

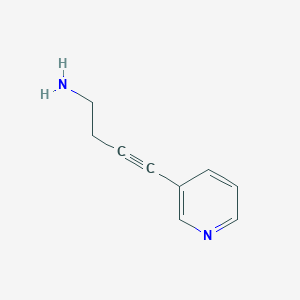

Structure

2D Structure

Properties

CAS No. |

180915-59-7 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4-pyridin-3-ylbut-3-yn-1-amine |

InChI |

InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,2,6,10H2 |

InChI Key |

HOUULULIIYVIAL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C#CCCN |

Canonical SMILES |

C1=CC(=CN=C1)C#CCCN |

Synonyms |

3-Butyn-1-amine,4-(3-pyridinyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyridin-3-ylbut-3-yn-1-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for 4-Pyridin-3-ylbut-3-yn-1-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally similar molecules to offer a predictive but detailed resource for researchers and drug development professionals.

Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a pyridine ring linked to a butynamine chain. The systematic IUPAC name precisely describes its structure: a four-carbon chain (butane) with a primary amine at position 1, a carbon-carbon triple bond (alkyne) at position 3, and a pyridin-3-yl substituent at position 4.

Chemical Structure:

Molecular Formula: C₉H₁₀N₂

Canonical SMILES: C1=CC(=CN=C1)C#CCCN

InChI Key: (Predicted) Based on the structure, an InChI key can be generated using chemical software.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data available for structurally related compounds, including 4-(Pyridin-3-yl)but-3-yn-1-ol[1] and 3-ethynylpyridine[2][3].

| Property | Predicted Value | Notes |

| Molecular Weight | 146.19 g/mol | Calculated from the molecular formula. |

| Boiling Point | > 200 °C (decomposes) | Expected to be high due to the polar amine and pyridine groups, and the rigid alkyne unit. Likely to decompose before boiling at atmospheric pressure. |

| Melting Point | Not available | Likely a solid at room temperature. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water and nonpolar solvents. | The presence of the amine and pyridine groups suggests solubility in polar solvents. |

| pKa | ~4-5 (pyridinium ion), ~9-10 (ammonium ion) | Estimated based on the pKa of pyridine and primary alkylamines. |

| LogP | ~1.5 - 2.5 | Estimated based on the contributions of the pyridine, alkyne, and amine functional groups. |

Proposed Synthetic Pathway

The most plausible synthetic route for this compound is a Sonogashira cross-coupling reaction. This well-established method is widely used for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The proposed synthesis involves three main stages:

-

Protection of the amine: The primary amine of 3-butyn-1-amine is protected to prevent side reactions during the subsequent coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.

-

Sonogashira coupling: The N-Boc-protected 3-butyn-1-amine is coupled with a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) in the presence of a palladium catalyst and a copper(I) co-catalyst.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Below is a detailed, albeit predictive, experimental protocol for this synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (but-3-yn-1-yl)carbamate (N-Boc-3-butyn-1-amine)

-

Materials: 3-Butyn-1-amine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-butyn-1-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add triethylamine (Et₃N) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (but-3-yn-1-yl)carbamate as a pure compound.

-

Step 2: Synthesis of tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate

-

Materials: tert-butyl (but-3-yn-1-yl)carbamate, 3-iodopyridine (or 3-bromopyridine), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), and a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl (but-3-yn-1-yl)carbamate (1.2 eq), 3-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous triethylamine and the chosen solvent (THF or DMF).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-8 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the protected product.

-

Step 3: Deprotection to this compound

-

Materials: tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol).

-

Procedure:

-

Dissolve the Boc-protected compound from Step 2 in dichloromethane or another suitable solvent.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane/methanol.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting crude product, likely as a salt (e.g., trifluoroacetate or hydrochloride), can be purified by recrystallization or by neutralization with a base followed by extraction and chromatographic purification to yield the free amine.

-

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for this compound, the pyridine and alkyne moieties are present in numerous biologically active compounds.

-

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4][5].

-

Alkyne-containing molecules have been explored as inhibitors of various enzymes and receptors in the central nervous system. The rigid nature of the alkyne can provide a specific orientation for binding to a target protein.

-

Compounds with a 3-(pyridin-3-yl)ethynyl moiety have been investigated for their potential as kinase inhibitors and for other therapeutic applications.

Given these precedents, this compound could be a valuable scaffold for the development of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the generation of a library of derivatives for screening against various biological targets.

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: Proposed synthetic workflow for this compound.

Disclaimer: The information provided in this technical guide, particularly concerning the experimental protocols and predicted properties of this compound, is based on established chemical principles and data from analogous compounds. It is intended for informational purposes for qualified researchers and should be used with appropriate caution. Experimental procedures should be developed and validated in a controlled laboratory setting.

References

- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Pyridin-3-yl)but-3-yn-1-amine

This technical guide provides a comprehensive overview of 4-(pyridin-3-yl)but-3-yn-1-amine, a pyridine-containing alkynylamine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical identity, proposed physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance with a focus on relevant signaling pathways.

Chemical Identity and Properties

The compound of interest is systematically named 4-(pyridin-3-yl)but-3-yn-1-amine according to IUPAC nomenclature. As of the compilation of this guide, a specific CAS number for this molecule has not been assigned in major chemical databases. However, the corresponding alcohol, 4-(pyridin-3-yl)but-3-yn-1-ol, is registered under CAS Number 138487-20-4 [1][2]. The amine derivative is a structurally related compound where the terminal hydroxyl group is replaced by an amino group.

Physicochemical Data

| Property | 4-(Pyridin-3-yl)but-3-yn-1-ol (Precursor) | 4-(Pyridin-3-yl)but-3-yn-1-amine (Estimated) | Data Source |

| Molecular Formula | C₉H₉NO | C₉H₁₀N₂ | Calculated |

| Molecular Weight | 147.17 g/mol | 146.19 g/mol | Calculated |

| IUPAC Name | 4-(pyridin-3-yl)but-3-yn-1-ol | 4-(pyridin-3-yl)but-3-yn-1-amine | IUPAC Rules |

| CAS Number | 138487-20-4 | Not Assigned | Database |

| XLogP3 (Computed) | 0.8 | ~0.6 | Estimated |

| Hydrogen Bond Donors | 1 | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 | 2 | Calculated |

| Polar Surface Area | 32.9 Ų | ~40 Ų | Estimated |

Experimental Protocols: Synthesis of 4-(Pyridin-3-yl)but-3-yn-1-amine

A plausible and efficient synthetic route to obtain 4-(pyridin-3-yl)but-3-yn-1-amine is a two-step process starting from the commercially available 4-(pyridin-3-yl)but-3-yn-1-ol. This procedure involves the conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with an amine precursor and subsequent deprotection. The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.

Step 1: Synthesis of N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide

-

Reagents and Materials :

-

4-(Pyridin-3-yl)but-3-yn-1-ol

-

Triphenylphosphine (PPh₃)

-

Phthalimide

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure : a. In a dry round-bottom flask under an inert atmosphere, dissolve 4-(pyridin-3-yl)but-3-yn-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF. b. Cool the resulting solution to 0 °C in an ice bath. c. Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. d. Allow the reaction mixture to slowly warm to room temperature and stir overnight. e. Monitor the reaction progress using thin-layer chromatography (TLC). f. Upon completion, concentrate the reaction mixture under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted phthalimide.

Step 2: Synthesis of 4-(Pyridin-3-yl)but-3-yn-1-amine

-

Reagents and Materials :

-

N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Methanol

-

Reflux condenser

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

-

Procedure : a. Dissolve the N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide (1.0 eq) obtained from the previous step in ethanol or methanol in a round-bottom flask. b. Add hydrazine hydrate (5-10 eq) to the solution. c. Heat the reaction mixture to reflux and maintain for 2-4 hours. A precipitate of phthalhydrazide should form. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. f. Concentrate the filtrate under reduced pressure to remove the solvent. g. Dissolve the residue in dichloromethane and wash with water. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(pyridin-3-yl)but-3-yn-1-amine. i. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Potential Biological Activity and Signaling Pathways

While no direct biological studies on 4-(pyridin-3-yl)but-3-yn-1-amine have been reported, the pyridine moiety is a well-established pharmacophore present in a wide range of biologically active compounds and FDA-approved drugs.[3] The presence of the nitrogen atom in the pyridine ring can enhance pharmacokinetic properties through hydrogen bonding with biological targets.[3]

Structurally related compounds containing the pyridin-3-yl group have shown significant inhibitory activity against important cellular targets. For instance, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential applications in cancer therapy. Furthermore, 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been synthesized and evaluated as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), another crucial target in oncology and inflammatory diseases.[4]

Given this precedent, it is plausible that 4-(pyridin-3-yl)but-3-yn-1-amine could exhibit inhibitory activity against protein kinases, such as those in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.

Below is a conceptual diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for compounds like 4-(pyridin-3-yl)but-3-yn-1-amine.

The logical workflow for investigating the biological activity of this novel compound would involve its synthesis, purification, and subsequent screening against a panel of protein kinases, particularly those implicated in cancer and inflammatory diseases.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Pyridin-3-ylbut-3-yn-1-amine: Physicochemical Properties, Synthesis, and Potential Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological relevance of the novel compound 4-Pyridin-3-ylbut-3-yn-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from closely related analogs and established chemical principles to provide a robust profile for research and development purposes.

Core Physicochemical Properties

Table 1: Physicochemical Data of this compound and a Close Analog

| Property | This compound (Estimated) | N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine[1] |

| Molecular Formula | C₉H₁₀N₂ | C₁₀H₁₂N₂ |

| Molecular Weight | 146.19 g/mol | 160.22 g/mol |

| IUPAC Name | 4-(pyridin-3-yl)but-3-yn-1-amine | N-methyl-4-pyridin-3-ylbut-3-yn-1-amine |

| SMILES | NC1CCC#CC2=CC=CN=C2 | CNCCC#CC1=CN=CC=C1 |

| CAS Number | Not available | Not available |

| logP (calculated) | ~0.9 | 1.1 |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Polar Surface Area | 38.9 Ų (estimated) | 24.9 Ų |

| Boiling Point | Higher than the N-methyl analog due to increased hydrogen bonding | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents[2][3][4] | Not available |

| pKa (pyridinium ion) | ~5.2 (for the pyridine nitrogen)[3] | ~5.2 (for the pyridine nitrogen) |

| pKa (ammonium ion) | ~10-11 (estimated for the primary amine) | ~10-11 (estimated for the secondary amine) |

Note: Estimated values are based on the properties of the N-methyl analog and general principles of physical organic chemistry. The primary amine is expected to have a slightly lower logP and higher boiling point than its N-methyl counterpart due to the presence of two N-H bonds, which increase polarity and the capacity for hydrogen bonding.

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methodologies for the synthesis of its alcohol analog, 4-(Pyridin-3-yl)but-3-yn-1-ol. The proposed synthesis involves a Sonogashira coupling followed by functional group interconversion.

Step 1: Sonogashira Coupling of 3-Ethynylpyridine with a Protected Amino-alkyne Precursor

This step involves the palladium-catalyzed cross-coupling of 3-ethynylpyridine with a suitable protected 2-aminoethyl halide.

-

Materials: 3-Ethynylpyridine, N-(2-bromoethyl)phthalimide, Palladium(II) acetate, Triphenylphosphine, Copper(I) iodide, Triethylamine, Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 3-ethynylpyridine (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in a mixture of THF and triethylamine (3:1 v/v), add Palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and Copper(I) iodide (0.03 eq).

-

The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide, is purified by column chromatography on silica gel.

-

Step 2: Deprotection to Yield this compound

The phthalimide protecting group is removed to yield the final primary amine.

-

Materials: N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide, Hydrazine monohydrate, Ethanol.

-

Procedure:

-

The purified N-(4-(pyridin-3-yl)but-3-yn-1-yl)phthalimide from Step 1 is dissolved in ethanol.

-

Hydrazine monohydrate (5.0 eq) is added to the solution.

-

The mixture is heated to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

After cooling to room temperature, the precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in dichloromethane and washed with water to remove any remaining hydrazine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by distillation or crystallization if necessary.

-

Potential Biological Significance and Signaling Pathways

While this compound itself has not been extensively studied, the pyridine scaffold is a well-established pharmacophore in numerous biologically active compounds.[2] Its derivatives have shown a wide range of activities, including antibacterial, antifungal, and anticancer properties.[5][6][7][8][9]

The structural similarity of this compound to known kinase inhibitors suggests that it could potentially target signaling pathways involved in cell proliferation and survival. For instance, many kinase inhibitors feature a heterocyclic amine that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme.

The pyridine ring can act as a bioisostere for other aromatic systems and its basic nitrogen atom can participate in crucial hydrogen bonding with target proteins.[2] The butynyl linker provides a rigid scaffold that can position the terminal amine group for optimal interaction with a biological target.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Conceptual Kinase Inhibition Pathway

Caption: Conceptual model of kinase inhibition by this compound.

Disclaimer: This document is intended for research and informational purposes only. The proposed synthetic protocols have not been experimentally validated and should be performed by qualified personnel in a controlled laboratory setting. The biological activities discussed are hypothetical and based on structural analogies. Further experimental investigation is required to validate these claims.

References

- 1. N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine | C10H12N2 | CID 15860335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on 4-Pyridin-3-ylbut-3-yn-1-amine

This document provides a detailed overview of the molecular properties of 4-Pyridin-3-ylbut-3-yn-1-amine, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide synthesizes information from structurally related compounds to deduce its fundamental characteristics.

Molecular Structure and Properties

This compound consists of a pyridine ring linked to a butyne chain with a terminal amine group. The structural components are a pyridine ring, a four-carbon alkynyl chain, and a primary amine. Based on the structures of closely related molecules such as N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine and 4-(pyridin-3-yl)but-3-yn-1-ol, the molecular formula and weight have been calculated.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | Deduced from related compounds |

| Molecular Weight | 146.19 g/mol | Calculated from the molecular formula |

Experimental Protocols

Mandatory Visualization

The following diagram illustrates the logical relationship of the structural components of this compound.

SMILES notation for 4-Pyridin-3-ylbut-3-yn-1-amine

SMILES Notation: NCCC#Cc1cccnc1

This technical guide provides an in-depth overview of 4-Pyridin-3-ylbut-3-yn-1-amine, a molecule of interest for researchers in drug discovery and chemical biology. Due to the limited publicly available data for this specific compound, this document focuses on its chemical structure, a proposed synthetic route based on established chemical reactions, and the biological context of related pyridine-containing compounds.

Chemical Properties and Structure

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| IUPAC Name | 4-(pyridin-3-yl)but-3-yn-1-amine |

| Canonical SMILES | NCCC#Cc1cccnc1 |

| Related Compounds | 4-(Pyridin-3-yl)but-3-yn-1-ol[1], N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine[2] |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]

The proposed synthetic workflow is depicted below:

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling (General Procedure)

The following is a generalized experimental protocol for a Sonogashira coupling reaction that could be adapted for the synthesis of this compound.

Materials:

-

3-Bromopyridine

-

But-3-yn-1-amine[4]

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and the amine base to the flask.

-

To this mixture, add but-3-yn-1-amine dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to yield the desired product, this compound.

Biological Context and Potential Applications

While no specific biological activity has been reported for this compound, the pyridin-3-yl moiety is present in numerous biologically active compounds. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as novel cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.[5] Additionally, other pyridine-containing compounds have shown potential as PI3Kδ inhibitors and for other therapeutic applications.[6]

The structural motif of a pyridine ring linked to a butynylamine chain could be of interest for screening in various biological assays, particularly in the context of kinase inhibition or as a scaffold for further chemical modifications in drug discovery programs.

Data Presentation

Currently, there is no publicly available quantitative data for this compound. Researchers are encouraged to screen this compound in relevant biological assays to generate data on its activity, potency, and selectivity.

Signaling Pathways

As there is no reported biological activity for this compound, a signaling pathway diagram cannot be provided at this time. Future research identifying a biological target for this compound would enable the visualization of its mechanism of action.

References

- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-4-(pyridin-3-yl)but-3-yn-1-amine | C10H12N2 | CID 15860335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. 88211-50-1|But-3-yn-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Insights into 4-Pyridin-3-ylbut-3-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Pyridin-3-ylbut-3-yn-1-amine, a molecule of interest in medicinal chemistry and drug development. Due to the absence of experimentally acquired spectra in publicly available databases, this guide presents predicted data based on the analysis of structurally related compounds. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules is provided, alongside a plausible synthetic pathway for the target compound. This document aims to serve as a valuable resource for researchers working with this and analogous molecular scaffolds.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a butyn-amine chain. This structural motif is of significant interest in the development of novel therapeutic agents due to the diverse biological activities associated with both pyridine and terminal alkyne-containing molecules. Accurate characterization of such compounds is paramount, with NMR spectroscopy being the cornerstone for structural elucidation. This guide addresses the current lack of available NMR data for this specific molecule by providing robust predictions and a framework for its experimental investigation.

Predicted NMR Spectral Data

While experimental ¹H and ¹³C NMR data for this compound are not currently available in the surveyed literature, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the known spectral data of analogous structures, including 3-ethynylpyridine and but-3-yn-1-amine.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring and the aliphatic chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the amino group, as well as the anisotropic effects of the alkyne bond.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | 8.6 - 8.8 | dd | ~2.0, 0.8 |

| H-6' | 8.5 - 8.7 | dd | ~4.8, 1.6 |

| H-5' | 7.7 - 7.9 | ddd | ~7.9, 2.0, 1.6 |

| H-4' | 7.2 - 7.4 | ddd | ~7.9, 4.8, 0.8 |

| H-1 | 2.8 - 3.0 | t | ~6.5 |

| H-2 | 2.5 - 2.7 | t | ~6.5 |

| -NH₂ | 1.5 - 2.5 | br s | - |

Predicted data is based on analysis of similar structures. Experimental verification is required.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The chemical shifts of the pyridine carbons are characteristic of aza-aromatic systems, while the sp-hybridized carbons of the alkyne will appear in the typical range for such functionalities. The aliphatic carbons will be found at lower chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-2' | 152 - 154 |

| C-6' | 148 - 150 |

| C-5' | 138 - 140 |

| C-4' | 123 - 125 |

| C-3' | 120 - 122 |

| C-4 | 85 - 87 |

| C-3 | 82 - 84 |

| C-1 | 40 - 42 |

| C-2 | 25 - 27 |

Predicted data is based on analysis of similar structures. Experimental verification is required.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If the compound has limited solubility, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent to provide a reference peak at 0.00 ppm. Modern NMR spectrometers can also lock onto the deuterium signal of the solvent.

-

Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

-

Pulse Program: zg30 (or a standard 1D proton experiment)

-

Number of Scans (NS): 16-64

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): 16 ppm (centered around 6 ppm)

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

-

Pulse Program: zgpg30 (or a standard proton-decoupled 1D carbon experiment)

-

Number of Scans (NS): 1024-4096 (or more, depending on concentration)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 240 ppm (centered around 120 ppm)

-

Temperature: 298 K

2D NMR Experiments (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).

Plausible Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

The proposed synthesis involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with but-3-yn-1-amine in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Reaction Scheme:

Key Reagents and Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other suitable palladium complexes.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI).

-

Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature: Room temperature to mild heating (50-80 °C).

Visualizations

The following diagrams illustrate the chemical structure of the target molecule and a general workflow for its NMR analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides a foundational resource for the spectroscopic characterization and synthesis of this compound. While the presented NMR data is predictive, it offers a robust starting point for researchers. The detailed experimental protocols and the plausible synthetic route are intended to facilitate the practical investigation of this and related compounds, ultimately aiding in the advancement of drug discovery and development programs. Experimental verification of the predicted spectral data is strongly encouraged.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Pyridin-3-ylbut-3-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 4-Pyridin-3-ylbut-3-yn-1-amine. While specific experimental data for this compound is not widely published, this document outlines the expected mass spectrometric behavior, plausible fragmentation patterns, and detailed experimental protocols based on the analysis of structurally related compounds and established principles of mass spectrometry.

Introduction to this compound

This compound is a heterocyclic amine containing a pyridine ring, a butynylamine side chain, and a terminal primary amine. Its structure suggests potential applications in medicinal chemistry and drug development, making its accurate characterization by mass spectrometry crucial. The molecular formula for this compound is C₉H₁₀N₂ and its predicted monoisotopic mass is approximately 146.08 g/mol . The presence of a basic pyridine nitrogen and a primary amine makes this compound amenable to analysis by various ionization techniques.

Predicted Mass Spectrum and Fragmentation

Based on the structure of this compound, a full-scan mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) in electron ionization (EI-MS) or a protonated molecular ion ([M+H]⁺) in electrospray ionization (ESI-MS).

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) and Plausible Fragment Identities for this compound.

| Predicted m/z | Ion Formula | Plausible Fragment Structure / Origin | Ionization Mode |

| 146.08 | [C₉H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) | EI |

| 147.09 | [C₉H₁₁N₂]⁺ | Protonated Molecular Ion ([M+H]⁺) | ESI |

| 130.06 | [C₈H₈N₂]⁺˙ | Loss of CH₄ | EI |

| 117.06 | [C₈H₇N]⁺˙ | Loss of CH₂NH₂ (α-cleavage) | EI |

| 104.05 | [C₇H₆N]⁺ | Loss of C₂H₃N from pyridine ring fragmentation | EI/ESI |

| 91.05 | [C₆H₅N]⁺˙ | Further fragmentation of the butynylamine chain | EI |

| 78.03 | [C₅H₄N]⁺ | Pyridine ring fragment | EI/ESI |

| 30.03 | [CH₄N]⁺ | CH₂=NH₂⁺ (α-cleavage product) | EI |

Note: The m/z values are predicted based on the chemical formula and may vary slightly in experimental data.

Proposed Fragmentation Pathway

The fragmentation of this compound in mass spectrometry is likely to be driven by the presence of the primary amine and the pyridine ring. The most probable fragmentation pathway involves alpha-cleavage, a characteristic fragmentation of amines.[1]

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the mass spectrometry analysis of this compound.

4.1. Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent) to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For LC-MS analysis, dilute to an appropriate concentration based on the sensitivity of the instrument.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Adjust cone and desolvation gas flows to optimize the signal.

-

Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-500) and in tandem MS (MS/MS) mode for fragmentation analysis. For MS/MS, select the precursor ion corresponding to [M+H]⁺ (m/z 147.09) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the primary amine may be necessary to improve volatility and chromatographic peak shape.

-

Derivatization (Optional): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

-

GC System: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Acquisition: Scan from m/z 30 to 300.

Caption: General experimental workflows for LC-MS and GC-MS analysis.

Data Interpretation

-

Molecular Ion: The presence of a peak at the expected m/z for the molecular ion (or protonated molecular ion) confirms the identity of the compound. The nitrogen rule can be applied; an even molecular weight corresponds to an even number of nitrogen atoms.

-

Fragmentation Pattern: The fragmentation pattern should be consistent with the proposed structure. The presence of a significant peak corresponding to α-cleavage (loss of •CH₂NH₂) would be a strong indicator for the butynylamine chain. Fragments corresponding to the pyridine ring (e.g., m/z 78) would further support the identification.

-

High-Resolution Mass Spectrometry (HRMS): HRMS data can be used to determine the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the structural assignment.

Conclusion

The mass spectrometry analysis of this compound can be effectively performed using both LC-MS and GC-MS techniques. This guide provides a comprehensive framework for researchers to develop and execute analytical methods for the characterization of this and structurally similar compounds. The predicted fragmentation patterns and detailed experimental protocols serve as a robust starting point for method development and data interpretation in the fields of chemical research and drug development.

References

Navigating the Solubility Landscape of 4-Pyridin-3-ylbut-3-yn-1-amine: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Pyridin-3-ylbut-3-yn-1-amine, a compound of interest in contemporary drug discovery. Aimed at researchers, scientists, and drug development professionals, this document outlines the critical importance of solubility in preclinical research and offers a comprehensive overview of standardized experimental protocols for determining solubility in both dimethyl sulfoxide (DMSO) and various aqueous buffers. While specific quantitative solubility data for this compound is not publicly available, this guide presents solubility data for structurally related compounds to provide valuable context and predictive insights.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial screening to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's ability to dissolve in aqueous environments is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. Similarly, solubility in organic solvents like DMSO is essential for the initial handling, storage, and high-throughput screening of compound libraries. Understanding the solubility profile of a novel chemical entity such as this compound is therefore a foundational step in its development pathway.

Physicochemical Properties and Solubility Predictions

This compound is a heterocyclic compound featuring a pyridine ring, a butynylamine side chain, and an amine group. The presence of the basic pyridine nitrogen and the primary amine suggests that the compound's aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of soluble salts. The alkyne group and the carbon backbone contribute to its lipophilicity, which may counterbalance the hydrophilic contributions of the nitrogen atoms.

While experimental data for the target compound is pending, an examination of structurally analogous compounds can offer valuable estimations of its solubility behavior.

Solubility Data of Structurally Related Compounds

To provide a framework for understanding the potential solubility of this compound, the following tables summarize the known solubility of key structural fragments: pyridine, 3-ethynylpyridine, and a related aminoalkyne.

| Compound Name | Structure | Solvent | Solubility |

| Pyridine | C₅H₅N | Water | Miscible[1][2][3] |

| DMSO | Miscible[4] | ||

| 3-Ethynylpyridine | C₇H₅N | Water | Slightly soluble[5] |

| DMSO | 100 mg/mL (969.74 mM)[6] | ||

| 4-Aminobut-1-ene* | C₄H₉N | Water | Miscible[7] |

Note: Data for 4-aminobut-1-yne was not available; 4-aminobut-1-ene is presented as a close structural analog.

These data suggest that the pyridine moiety contributes to good solubility in both polar protic and polar aprotic solvents. The addition of the ethynyl group in 3-ethynylpyridine reduces aqueous solubility while maintaining high solubility in DMSO. The amino-alkane/alkene chain is expected to enhance aqueous solubility. Therefore, it can be reasonably inferred that this compound will exhibit good solubility in DMSO and moderate, pH-dependent solubility in aqueous buffers.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility requires robust and well-defined experimental protocols. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement. The shake-flask method is the most common technique for determining thermodynamic solubility.

Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0) to assess the impact of pH on solubility.

-

Use pure DMSO as the organic solvent.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent (aqueous buffers and DMSO).

-

Ensure enough solid is added so that undissolved material remains visible at the end of the experiment.

-

-

Equilibration:

-

Seal the vials and place them in a shaker incubator set at a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

Workflow for Thermodynamic Solubility Determination:

Thermodynamic Solubility Workflow

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when it is rapidly introduced from a concentrated DMSO stock solution into an aqueous buffer. This method is high-throughput and commonly used in early drug discovery to identify compounds with potential solubility liabilities.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer, which measures light scattering.

Detailed Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4). This creates a range of compound concentrations.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for potential precipitation.

-

-

Measurement:

-

Measure the light scattering of each well using a laser nephelometer. An increase in scattered light indicates the formation of a precipitate.

-

-

Data Analysis:

-

Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

-

Workflow for Kinetic Solubility Determination:

Kinetic Solubility Workflow

Conclusion and Future Directions

While definitive solubility data for this compound awaits experimental determination, the structural analysis and data from related compounds suggest favorable solubility in DMSO and moderate, pH-dependent solubility in aqueous media. The detailed experimental protocols provided in this guide offer a robust framework for obtaining precise and reliable solubility data. For drug development professionals, a thorough understanding and early assessment of solubility are paramount to mitigating risks and ensuring the successful progression of promising therapeutic candidates. It is recommended that both thermodynamic and kinetic solubility assays be performed to gain a comprehensive understanding of the compound's behavior under various experimental conditions. Further studies could also explore the use of co-solvents and formulation strategies to enhance aqueous solubility if required.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Pyridine [wgbis.ces.iisc.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

The Rise of Pyridinyl Alkyne Amines: A Technical Guide to Synthesis, Activity, and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The convergence of three key chemical moieties—the pyridine ring, the alkyne linker, and an amine group—has given rise to a promising class of compounds known as pyridinyl alkyne amines. These scaffolds are gaining significant attention in medicinal chemistry due to their versatile synthesis and potent biological activities, particularly as kinase inhibitors. This technical guide provides an in-depth review of their synthesis, summarizes key quantitative data on their biological activity, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

I. Synthesis of Pyridinyl Alkyne Amine Scaffolds

The construction of pyridinyl alkyne amine compounds is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a robust and efficient method for linking the pyridinyl and alkyne components.

Key Synthetic Method: Sonogashira Coupling

The Sonogashira coupling is a versatile and widely used reaction for the synthesis of alkynyl-substituted aromatic compounds. For pyridinyl alkyne amines, a common approach involves the coupling of a halogenated aminopyridine with a terminal alkyne.

Experimental Protocol: General Procedure for Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes [1][2]

This protocol outlines a general method for synthesizing 2-amino-3-alkynylpyridines.

-

Reaction Setup: In a 10 mL round-bottomed flask, under a nitrogen atmosphere, add palladium trifluoroacetate (Pd(CF₃COO)₂, 4.2 mg, 2.5 mol%), triphenylphosphine (PPh₃, 6.6 mg, 5.0 mol%), and copper(I) iodide (CuI, 4.8 mg, 5.0 mol%).

-

Solvent Addition: Add 2.0 mL of N,N-Dimethylformamide (DMF) to the flask and stir the mixture for 30 minutes.

-

Reagent Addition: To the stirred mixture, add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the desired terminal alkyne (0.6 mmol). Add 1 mL of triethylamine (Et₃N) as the base.

-

Reaction Conditions: Heat the reaction mixture at 100°C for 3 hours.

-

Monitoring and Workup: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is typically subjected to an aqueous workup and purified by column chromatography to yield the desired 2-amino-3-alkynylpyridine product.

Yields for this reaction are reported to be in the moderate to excellent range (72% - 96%), demonstrating its efficiency and broad applicability for various substrates[1][2].

References

In-depth Technical Guide: Computational Modeling and Theoretical Properties of 4-Pyridin-3-ylbut-3-yn-1-amine

Introduction

The pyridine moiety is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of an aminobutynyl substituent at the 3-position of the pyridine ring, as in 4-Pyridin-3-ylbut-3-yn-1-amine, presents an intriguing molecular architecture with potential applications in neuroscience, oncology, and infectious diseases. The amine group offers a site for hydrogen bonding and salt formation, enhancing solubility and potential target interactions, while the butynyl linker provides specific spatial and electronic characteristics.

This technical guide outlines a comprehensive computational and theoretical approach to characterizing this compound, providing a roadmap for in-silico analysis and subsequent experimental validation.

Molecular and Physicochemical Properties

A fundamental step in the characterization of a novel compound is the determination of its molecular and physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for the target molecule is pending, computational methods provide reliable initial estimates.

Table 1: Predicted Physicochemical Properties of this compound and a Related Structure

| Property | This compound (Predicted) | 4-(Pyridin-3-yl)but-3-yn-1-ol (Computed)[1] |

| Molecular Formula | C₉H₁₀N₂ | C₉H₉NO |

| Molecular Weight | 146.19 g/mol | 147.17 g/mol |

| XLogP3 | Value not available | 0.8 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bond Count | 3 | 3 |

| Exact Mass | 146.08440 g/mol | 147.068413911 Da |

| Topological Polar Surface Area | 38.9 Ų | 33.1 Ų |

Note: Predicted values for this compound are based on standard computational algorithms. The data for 4-(Pyridin-3-yl)but-3-yn-1-ol is provided for comparative purposes.

Computational Modeling Workflow

A robust computational workflow is essential for a thorough in-silico investigation. The following diagram illustrates a typical process for characterizing a novel small molecule like this compound.

Caption: A generalized workflow for the computational analysis of a small molecule.

Theoretical Properties and Quantum Mechanical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Table 2: Illustrative DFT-Calculated Properties (Hypothetical)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Mulliken Atomic Charges | Pyridine N: -0.4 e | Indicates sites for electrostatic interactions |

| Amine N: -0.6 e |

Experimental Protocol: DFT Calculations

-

Structure Optimization: The 3D structure of this compound is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and atomic charges.

-

Solvation Effects: To simulate a biological environment, calculations can be repeated using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) with water as the solvent.

Potential Biological Activity and Drug Development Considerations

The structural motifs within this compound suggest several potential biological activities. Pyridine derivatives are known to act as inhibitors of various enzymes and receptors. For instance, some pyridinyl pyrimidines have shown activity as Bcr-Abl inhibitors in cancer therapy, while others have been investigated as CDK2 inhibitors.[2][3] The aminopyridine scaffold is also found in compounds with applications in treating neurological disorders.

Logical Relationship for Target Identification

The process of identifying potential biological targets for a novel compound can be guided by a combination of computational and experimental approaches.

Caption: A logical workflow for identifying and validating biological targets.

Synthesis and Further Research

While this guide focuses on the computational aspects, the synthesis of this compound is a critical next step. The synthesis could potentially be achieved through a Sonogashira coupling reaction between a protected 3-halopyridine and a suitable butyn-1-amine derivative, followed by deprotection. Various synthetic routes for related pyridine derivatives have been reported in the literature.[4][5][6]

Future research should focus on:

-

Synthesis and structural confirmation of this compound.

-

Experimental determination of its physicochemical properties.

-

In-vitro screening against a panel of relevant biological targets to validate computational predictions.

-

In-vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the compound.

Conclusion

This compound represents a novel chemical entity with significant potential for drug discovery. The computational and theoretical framework outlined in this guide provides a comprehensive strategy for its initial characterization. By integrating in-silico predictions with experimental validation, researchers can efficiently explore the therapeutic potential of this and other related pyridine derivatives, paving the way for the development of new and effective medicines.

References

- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 4-Pyridin-3-ylbut-3-yn-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological targets of 4-Pyridin-3-ylbut-3-yn-1-amine. Due to a lack of direct experimental data for this specific compound in the public domain, the information presented herein is primarily based on the analysis of structurally similar molecules and the known pharmacology of the pyridine functional group in medicinal chemistry. All data and proposed targets should be considered predictive and require experimental validation.

Introduction

This compound is a small molecule featuring a pyridine ring linked to a butynylamine chain. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyridine ring in numerous biologically active compounds. The presence of a terminal primary amine and an internal alkyne suggests potential for various molecular interactions, including hydrogen bonding, metal coordination, and covalent modification, making it a candidate for interacting with a range of biological macromolecules. This guide synthesizes the available information on analogous compounds to elucidate the most probable biological targets and provides detailed experimental methodologies for their investigation.

Primary Potential Target: Nicotinic Acetylcholine Receptors (nAChRs)

The most compelling evidence from structurally related compounds points towards the nicotinic acetylcholine receptors (nAChRs) as the primary biological target for this compound. nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1][2][3] They are involved in a wide array of physiological processes, including cognitive function, memory, and attention.[3][4]

The structural analog, 3-(4-Aminobutyn-1-yl)pyridine, has been shown to bind to α4β2 nicotinic cholinergic receptors. Furthermore, (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, known as metanicotine, is a high-affinity agonist for central nervous system nAChRs. This strong precedent suggests that this compound is also likely to exhibit affinity for nAChRs, particularly the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.[5]

Quantitative Data for Structural Analogs

The following table summarizes the available binding affinity data for compounds structurally related to this compound. This data provides a strong rationale for prioritizing the investigation of nAChRs.

| Compound Name | Receptor Subtype | Assay Type | Affinity (Ki) | Reference |

| (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine (Metanicotine) | CNS nAChRs | Radioligand Binding | 16 nM |

Signaling Pathway

Upon agonist binding, nAChRs undergo a conformational change that opens an intrinsic ion channel, permeable to cations such as Na+ and Ca2+. The influx of these ions leads to depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential and the propagation of the nerve impulse.

Potential Secondary / Off-Targets

The pyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of various enzymes and receptor antagonists. Therefore, it is plausible that this compound could exhibit activity at other targets, which may be considered as secondary or off-targets.

-

Cyclin-Dependent Kinase 2 (CDK2): Several N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent CDK2 inhibitors.[6] CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in oncology.[7]

-

Phosphoinositide 3-kinase delta (PI3Kδ): Pyridine and quinazoline derivatives have been developed as potent and selective inhibitors of PI3Kδ, a target for hematological malignancies and inflammatory diseases.[8][9][10]

-

Adenosine Receptors: Pyridine-containing compounds have been investigated as antagonists for adenosine receptors, particularly the A2A subtype, which is a target in cancer immunotherapy.[11][12][13][14]

Experimental Protocols

To empirically determine the biological targets of this compound, a series of in vitro assays should be conducted. The following is a detailed protocol for a representative radioligand competition binding assay to assess the affinity of the compound for the α4β2 nAChR subtype.

Radioligand Competition Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nicotinic acetylcholine receptor.

Materials:

-

HEK293 cells stably expressing the human α4β2 nAChR.

-

Radioligand: [3H]Cytisine or [3H]Epibatidine.[15]

-

Test compound: this compound.

-

Non-specific binding control: Nicotine or unlabeled epibatidine at a high concentration (e.g., 1 mM).

-

Binding buffer: e.g., 50 mM TRIS-HCl, pH 7.4, containing 120 mM NaCl, and 5 mM KCl.[16]

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B) presoaked in polyethyleneimine.

-

Cell harvester.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the α4β2 nAChR to confluency.

-

Wash the cells with phosphate-buffered saline (PBS) and harvest by scraping.

-

Homogenize the cell pellet in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add a constant concentration of the radioligand (e.g., at its Kd concentration).

-

Add varying concentrations of the test compound (this compound) in a serial dilution.

-

For total binding, add only the radioligand and membranes.

-

For non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Conclusion

Based on the analysis of structurally related compounds, the primary potential biological target for this compound is the nicotinic acetylcholine receptor family, with a particular likelihood of interaction with the α4β2 subtype. The high affinity of close analogs for this receptor class provides a strong rationale for initiating a research program focused on nAChRs. However, the promiscuity of the pyridine scaffold in binding to various protein targets, including kinases and other receptors, suggests that a broader screening panel should be employed to identify potential secondary and off-target activities. The experimental protocols outlined in this guide provide a starting point for the empirical validation of these potential biological targets. Future research should focus on the synthesis and in vitro testing of this compound to confirm its biological activity and selectivity profile.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chinese investigators identify new adenosine receptor antagonists | BioWorld [bioworld.com]

- 14. researchgate.net [researchgate.net]

- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]

Methodological & Application

Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine from 3-ethynylpyridine

Application Note: Synthesis of 4-Pyridin-3-ylbut-3-yn-1-amine

**Abstract

This application note provides a detailed protocol for the synthesis of this compound from 3-ethynylpyridine. The synthesis is a two-step process involving an initial Sonogashira coupling reaction followed by the deprotection of a tert-butyloxycarbonyl (Boc) protecting group. This compound and its derivatives are of interest to researchers in drug development and medicinal chemistry due to their structural motifs, which are present in various biologically active molecules. The protocols provided herein are designed for researchers, scientists, and professionals in the field of drug development.

**Introduction

The synthesis of pyridine-containing alkynes is a significant area of research in medicinal chemistry, as these scaffolds are key components of numerous pharmaceutical agents. The target molecule, this compound, incorporates both a pyridine ring and a terminal amine, making it a versatile building block for further chemical modifications. The synthetic route described employs a robust and widely used Sonogashira coupling reaction to form the crucial carbon-carbon bond between 3-ethynylpyridine and a protected amino-alkyne.[1][2][3] The subsequent deprotection step efficiently yields the desired primary amine.[4][5][6]

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Sonogashira Coupling: 3-Ethynylpyridine is coupled with tert-butyl (but-3-yn-1-yl)carbamate using a palladium-copper catalyst system to yield tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate.

-

Step 2: Boc Deprotection: The Boc protecting group is removed from the coupled product using trifluoroacetic acid (TFA) to afford the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Grade |

| 3-Ethynylpyridine | Commercially Available | ≥97% |

| tert-Butyl (but-3-yn-1-yl)carbamate | Commercially Available | ≥95% |

| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Commercially Available | Catalyst Grade |

| CuI (Copper(I) iodide) | Commercially Available | ≥98% |

| Triethylamine (TEA) | Commercially Available | Anhydrous, ≥99.5% |

| Tetrahydrofuran (THF) | Commercially Available | Anhydrous, ≥99.9% |

| Dichloromethane (DCM) | Commercially Available | Anhydrous, ≥99.8% |

| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade, ≥99% |

| Saturated aqueous NaHCO₃ | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | Laboratory Grade |

Step 1: Synthesis of tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate (Sonogashira Coupling)

Protocol:

-

To a dry round-bottom flask under an inert atmosphere, add 3-ethynylpyridine (1.0 eq), tert-butyl (but-3-yn-1-yl)carbamate (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

-

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio by volume. The final concentration of 3-ethynylpyridine should be approximately 0.2 M.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-